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Compound of Interest

2,4-Difluoro-6-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B068970

2,4-Difluoro-6-hydroxybenzoic acid, identified by the CAS number 189283-54-3, is a highly
functionalized aromatic compound that serves as a critical building block in modern synthetic
chemistry.[1][2][3] Its strategic placement of two fluorine atoms, a hydroxyl group, and a
carboxylic acid moiety on a benzene ring makes it a valuable precursor for the synthesis of
complex molecules, particularly in the fields of medicinal chemistry and materials science. The
presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and
physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making
this reagent particularly attractive to drug development professionals.

This guide, designed for researchers and application scientists, provides a comprehensive
technical overview of 2,4-Difluoro-6-hydroxybenzoic acid. It moves beyond basic data to
explore the causality behind its synthesis, the logic of its structural verification through
spectroscopy, and its practical applications, ensuring a deep, field-proven understanding of this
important chemical entity.

Physicochemical Properties and Structural
Elucidation

The unique arrangement of functional groups in 2,4-Difluoro-6-hydroxybenzoic acid dictates
its chemical behavior and physical characteristics. A summary of its core properties is
presented below.
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Table 1: Physicochemical Properties of 2,4-Difluoro-6-hydroxybenzoic acid

Property Value Source(s)
CAS Number 189283-54-3 [11[2][3]
Molecular Formula C7H4F20s3 [1][2]
Molecular Weight 174.10 g/mol [1114]
Predicted pKa 252+0.25 [1]
] ] (Inferred from similar
Appearance Typically a solid
compounds)
DHIRFSOFNFQKJE-
InChl Key [1]

UHFFFAOYSA-N

Integrated Spectroscopic Analysis

The structural confirmation of 2,4-Difluoro-6-hydroxybenzoic acid relies on a synergistic
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle,
and together they offer an unambiguous validation of the molecule's identity. The logical
workflow for this analysis is outlined below.[5]

Spectroscopic Data Acquisition

Infrared (IR) Spectroscopy
Identifies Key Functional Groups:
- O-H (broad, acid & phenol)

- C=0 (carboxylic acid)

- C-F bonds

Confirms Molecular Weight (174.10)
and Elemental Formula (C7H4F203)

Mass Spectrometry (MS) NME:[;iztrg(SSOpy
Elucidates Carbon-Hydrogen Framework

and Connectivity

Provides MW rovides Functional Groups Provides Connectivity

Verified Structure of
2,4-Difluoro-6-hydroxybenzoic acid
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Caption: Integrated workflow for the structural elucidation of 2,4-Difluoro-6-hydroxybenzoic
acid.

Table 2: Predicted Spectroscopic Data for Structural Elucidation
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Predicted Observation and

Technique Feature .
Rationale
Two distinct signals are
expected in the aromatic
region (approx. 6.5-8.0 ppm).
1H NMR Aromatic Protons Each will appear as a doublet

of doublets (dd) due to
coupling with both fluorine

atoms and the adjacent proton.

Hydroxyl Proton

A broad singlet, chemical shift

is solvent-dependent.

Carboxylic Acid Proton

A very broad singlet, typically
downfield (>10 ppm), solvent-

dependent.

13C NMR

A singlet in the range of 165-
Carbonyl Carbon
175 ppm.

Aromatic Carbons

Six distinct signals are
expected. Carbons bonded to
fluorine will show large C-F
coupling constants. The
carbon attached to the

hydroxyl group will be shifted

downfield.
A very broad band from ~2500-
3300 cm~1 (carboxylic acid O-
IR O-H Stretch ) ]
H) overlapping with a broad
phenol O-H stretch.
A strong, sharp absorption
band around 1680-1710 cm~1
C=0 Stretch
characteristic of an aromatic
carboxylic acid.
Strong absorptions in the
C-F Stretch

1100-1300 cm~1 region.
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Apeak at m/z = 174,
MS (EI) Molecular lon (M%) corresponding to the molecular
weight.[6]

A key fragment would be the
loss of COOH (45 Da),
resulting in a peak at m/z =
129.

Fragmentation

Synthesis and Mechanistic Insights

A robust and scalable synthesis of 2,4-Difluoro-6-hydroxybenzoic acid is crucial for its
availability in research. A common and logical approach is the Kolbe-Schmitt reaction, which
involves the direct carboxylation of a phenoxide ion. In this case, the starting material is the
readily available 3,5-Difluorophenol (CAS: 2713-34-0).

Click to download full resolution via product page

Caption: Synthesis workflow for 2,4-Difluoro-6-hydroxybenzoic acid via Kolbe-Schmitt
reaction.

Detailed Experimental Protocol (Kolbe-Schmitt
Carboxylation)

This protocol is a representative procedure based on established methodologies for phenolic
carboxylation.[7][8]

« Reagent Preparation & Setup:
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o In a high-pressure stainless-steel autoclave, add 3,5-Difluorophenol (1.0 eq) and finely
ground, anhydrous potassium carbonate (2.0 eq).

o Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) to
remove atmospheric oxygen and moisture.

e Initial Reaction (Phenoxide Formation):

o Heat the mixture to approximately 120-130 °C with vigorous stirring for 1-2 hours under
the inert atmosphere to ensure complete formation of the potassium phenoxide salt.

o Carboxylation:
o Pressurize the reactor with dry carbon dioxide (CO3z) to 5-10 atm.

o Increase the temperature to 170-180 °C and maintain vigorous stirring. The reaction
progress should be monitored by time or by sampling if the reactor allows. Maintain these
conditions for 6-12 hours.

o Causality: The high pressure and temperature are necessary to overcome the activation
energy for the electrophilic addition of the weak electrophile (CO2) to the electron-rich
phenoxide ring. The phenoxide is a much more powerful nucleophile than the neutral
phenol.

o Workup and Acidification:
o Cool the reactor to room temperature and carefully vent the excess CO:z pressure.
o Dissolve the solid reaction mass in hot water.
o Transfer the aqueous solution to a beaker and cool in an ice bath.

o Slowly acidify the solution with concentrated hydrochloric acid (HCI) until the pH is
approximately 1-2. The product will precipitate as a solid.

o Self-Validation: The precipitation of a solid upon acidification is a primary indicator of
successful carboxylation.
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¢ Isolation and Purification:

o Collect the crude product by vacuum filtration and wash the filter cake with cold water to
remove inorganic salts.

o Dry the crude solid under vacuum.

o Further purification can be achieved by recrystallization from a suitable solvent system
(e.g., ethanol/water) to yield pure 2,4-Difluoro-6-hydroxybenzoic acid.

Applications in Research and Drug Development

The true value of 2,4-Difluoro-6-hydroxybenzoic acid lies in its utility as a versatile
intermediate. Fluorinated benzoic acids are incorporated into drug candidates to enhance their
therapeutic profiles.

o Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic
cleavage. Introducing fluorine atoms at the 2 and 4 positions can block potential sites of
metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life
and bioavailability.

» Modulating Acidity and Binding: The electron-withdrawing nature of fluorine atoms lowers the
pKa of both the phenolic hydroxyl and the carboxylic acid groups. This modulation can be
critical for optimizing a drug's solubility, cell permeability, and its ability to form hydrogen
bonds or ionic interactions with a biological target.

e Precursor for Bioactive Scaffolds: This acid is a precursor for synthesizing more complex
heterocyclic systems like benzisoxazoles or benzoxazines, which are common scaffolds in
molecules with anticancer and antimicrobial activities.[9] The carboxylic acid and hydroxyl
groups provide reactive handles for amide coupling, esterification, and other key
transformations.

Safety and Handling

As a laboratory chemical, 2,4-Difluoro-6-hydroxybenzoic acid requires careful handling.
While specific GHS data for this exact compound is not widely published, data for structurally
similar fluorinated and hydroxybenzoic acids suggest the following hazards:
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e GHS Hazard Classification (Inferred):

o Skin Irritation (Category 2): Causes skin irritation.[4]

o Eye Irritation (Category 2A): Causes serious eye irritation.[4]

o Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory
irritation.[4]

e Handling Recommendations:

Work in a well-ventilated fume hood.

[e]

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o

Avoid inhalation of dust and direct contact with skin and eyes.

[¢]

Store in a cool, dry place away from incompatible materials such as strong oxidizing
agents.

Conclusion

2,4-Difluoro-6-hydroxybenzoic acid (CAS: 189283-54-3) is more than just a chemical
reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical
properties, predictable spectroscopic signature, and accessible synthetic route make it a
reliable component in complex synthetic campaigns. For researchers in drug discovery, the
strategic placement of its fluorine atoms offers a proven method to enhance the druglike
properties of new molecular entities. This guide provides the foundational knowledge required
to confidently handle, synthesize, and apply this valuable building block in demanding research
environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. 2,4-difluoro-6-hydroxybenzoic acid | CAS: 189283-54-3 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
Reagents Supplier [finetechnology-ind.com]

o 3.189283-54-3|2,4-Difluoro-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

e 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7TH4F203 | CID 2778776 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5. benchchem.com [benchchem.com]

o 6. researchgate.net [researchgate.net]

e 7. Organic Syntheses Procedure [orgsyn.org]

e 8. youtube.com [youtube.com]

e 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Introduction: Unveiling a Key Fluorinated Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068970#2-4-difluoro-6-hydroxybenzoic-acid-cas-
number]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.youtube.com/watch?v=yWfTXa-A-Yw
https://globalresearchonline.net/journalcontents/v22-2/20.pdf
https://www.benchchem.com/product/b068970?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/2-4-difluoro-6-hydroxy-benzoic-dic474354.html
https://www.finetechnology-ind.com/product/detail/189283-54-3
https://www.finetechnology-ind.com/product/detail/189283-54-3
https://www.finetechnology-ind.com/product/detail/189283-54-3
https://www.bldpharm.com/products/189283-54-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/2778776
https://pubchem.ncbi.nlm.nih.gov/compound/2778776
https://www.benchchem.com/pdf/Spectroscopic_analysis_of_4_Hydroxybenzoic_acid_NMR_IR_Mass_Spec.pdf
https://www.researchgate.net/figure/NMR-spectrum-of-the-product-4-hydroxybenzoic-acid_fig3_292680506
http://www.orgsyn.org/demo.aspx?prep=CV2P0341
https://www.youtube.com/watch?v=a8_Q6ahUALA
https://pmc.ncbi.nlm.nih.gov/articles/PMC4011294/
https://www.benchchem.com/product/b068970#2-4-difluoro-6-hydroxybenzoic-acid-cas-number
https://www.benchchem.com/product/b068970#2-4-difluoro-6-hydroxybenzoic-acid-cas-number
https://www.benchchem.com/product/b068970#2-4-difluoro-6-hydroxybenzoic-acid-cas-number
https://www.benchchem.com/product/b068970#2-4-difluoro-6-hydroxybenzoic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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